3-(2-Cyano-4-fluorophenoxy)phenol
Description
3-(2-Cyano-4-fluorophenoxy)phenol is a phenolic derivative featuring a phenoxy group substituted with cyano (-CN) and fluoro (-F) groups at the 2- and 4-positions, respectively.
Properties
Molecular Formula |
C13H8FNO2 |
|---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
5-fluoro-2-(3-hydroxyphenoxy)benzonitrile |
InChI |
InChI=1S/C13H8FNO2/c14-10-4-5-13(9(6-10)8-15)17-12-3-1-2-11(16)7-12/h1-7,16H |
InChI Key |
YWLOWBWRGDRSLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)F)C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Substituted Cyanophenols
2.1.1 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol (CAS 1261931-97-8) This compound (Molecular Formula: C₁₄H₇FN₂O; Molar Mass: 238.22 g/mol) shares structural similarities with 3-(2-Cyano-4-fluorophenoxy)phenol but differs in substituent placement. Key distinctions include:
- Substituent Arrangement: The cyano and fluoro groups are positioned on a phenyl ring attached to the phenol core at the 4-position, rather than a phenoxy group.
- Functional Groups: Both compounds contain cyano and fluoro substituents, but the ether linkage (O-) in this compound is absent here.
- Molecular Weight: The analog’s higher molar mass (238.22 vs. ~235 g/mol for the target compound, inferred from formula C₁₃H₇FNO₂) suggests differences in physical properties like melting point and solubility .
Table 1: Structural Comparison
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₃H₇FNO₂ | ~235 | Phenol, cyano, fluoro, ether |
| 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol | C₁₄H₇FN₂O | 238.22 | Phenol, cyano, fluoro |
Phenol Esters and Ethers
Phenol esters (e.g., phenyl benzoate, 4-acetoxybenzoic acid) and ethers provide contrasting functional group chemistry:
- Reactivity: Esters (e.g., phenyl benzoate, C₈H₈O₂; Molar Mass: 136.15 g/mol) undergo hydrolysis more readily than ethers due to the labile ester bond. The ether linkage in this compound likely confers greater stability under acidic/basic conditions .
- Polarity: The cyano and fluoro groups in the target compound enhance polarity compared to non-polar esters like 4-nitrophenyl palmitate (C₂₂H₃₅NO₄; Molar Mass: 377.53 g/mol), impacting solubility in organic vs. aqueous media .
Table 2: Functional Group Impact on Properties
| Compound Type | Example | Key Functional Groups | Reactivity | Typical Applications |
|---|---|---|---|---|
| Phenol Ethers | Target Compound | Ether, -CN, -F | Moderate stability | Pharmaceuticals, agrochemicals |
| Phenol Esters | Phenyl benzoate | Ester | Hydrolysis-prone | Solvents, plasticizers |
| Nitro-Substituted Esters | 4-Nitrophenyl palmitate | Ester, -NO₂ | High reactivity | Surfactants, enzymatic assays |
Physicochemical Properties
- Solubility: The target compound’s cyano and fluoro groups likely reduce water solubility compared to hydroxyl-rich analogs like 4-acetoxybenzoic acid (C₉H₈O₄; 180.16 g/mol), which has a carboxylic acid group enhancing hydrophilicity .
- Thermal Stability : Ethers generally exhibit higher thermal stability than esters. For instance, 4-acetoxybiphenyl (C₁₄H₁₂O₂ ; 212.25 g/mol) decomposes at ~200°C, whereas ethers like the target compound may withstand higher temperatures .
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